Bvdv-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

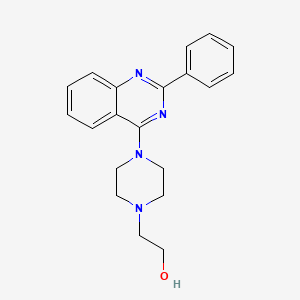

IUPAC Name |

2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-17-8-4-5-9-18(17)21-19(22-20)16-6-2-1-3-7-16/h1-9,25H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFKMYSBAMEGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antiviral Action of Bvdv-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Bvdv-IN-1, a potent non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus (BVDV). BVDV, a member of the Pestivirus genus within the Flaviviridae family, is a significant pathogen in cattle, causing substantial economic losses worldwide. The virus's ability to establish persistent infections underscores the urgent need for effective antiviral therapies. This compound has emerged as a promising candidate, and this document provides a comprehensive overview of its mode of action, supported by experimental data and methodologies.

Core Mechanism of Action: Targeting the Viral Engine

This compound exerts its antiviral effect by directly targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the BVDV genome.[1][2] Unlike nucleoside inhibitors that act as chain terminators during RNA synthesis, this compound is a non-nucleoside inhibitor that binds to a hydrophobic pocket within the RdRp enzyme.[1][2] This binding event induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity and halting viral replication.

A key advantage of this compound is its activity against BVDV variants that have developed resistance to other classes of NNIs, such as thiosemicarbazone (TSC).[1] This suggests that this compound binds to a distinct site on the RdRp, offering a potential therapeutic option for combating drug-resistant viral strains.

Quantitative Analysis of Antiviral Activity

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported for this inhibitor.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 1.8 µM | MDBK | Not Specified | [1] |

| CC50 | > 50 µM | MDBK | Not Applicable | [1] |

| Selectivity Index (SI) | > 27.8 | MDBK | Not Applicable | [1] |

EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for the viral target over host cells.

Signaling Pathway of BVDV Replication and Inhibition by this compound

The replication of BVDV involves a series of intricate steps, beginning with entry into the host cell and culminating in the assembly and release of new viral particles. The RdRp enzyme is central to the replication of the viral RNA genome. This compound disrupts this critical process.

Caption: Inhibition of BVDV Replication by this compound.

Experimental Protocols

The characterization of this compound's antiviral activity involves several key experimental procedures. Below are detailed methodologies for the assays commonly used.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the ability of a compound to inhibit virus-induced cytopathic effect (CPE).

-

Cell Seeding: Madin-Darby Bovine Kidney (MDBK) cells are seeded into 96-well plates at a density of 3 x 104 cells per well and incubated overnight to form a monolayer.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with a cytopathic strain of BVDV at a multiplicity of infection (m.o.i.) of 0.01. Immediately after infection, the diluted compounds are added to the respective wells.

-

Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.

-

CPE Evaluation: The extent of CPE is evaluated using a method to assess cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

-

Cell Seeding: MDBK cells are seeded in 96-well plates as described for the antiviral activity assay.

-

Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound. No virus is added to the wells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (3 days).

-

Cell Viability Assessment: Cell viability is measured using the MTT assay.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing antiviral compounds like this compound follows a structured workflow.

Caption: Workflow for Antiviral Drug Discovery.

Conclusion

This compound represents a significant advancement in the development of anti-BVDV therapeutics. Its potent and selective inhibition of the viral RdRp, coupled with its activity against resistant strains, makes it a compelling lead compound for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat Bovine Viral Diarrhea Virus.

References

Bvdv-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bvdv-IN-1 is a novel non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp). Identified through a structure-based virtual screening and subsequent lead optimization, this quinazoline derivative demonstrates potent antiviral activity against BVDV, including strains resistant to other NNIs. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in virology and antiviral drug development.

Discovery and Development

The discovery of this compound was a result of a targeted drug discovery program aimed at identifying novel inhibitors of the BVDV RdRp, an essential enzyme for viral replication. The development process can be summarized in two main stages:

-

Lead Identification: A structure-based virtual screening was conducted to identify small molecules that could dock into an allosteric binding pocket of the BVDV RdRp. This approach led to the identification of a promising lead compound, N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (referred to as compound 1 ), which exhibited a 50% effective concentration (EC50) of 9.7 ± 0.5 μM against BVDV in cell culture.[1]

-

Lead Optimization: To enhance the antiviral potency of the lead compound, a series of 24 quinazoline derivatives were synthesized through chemical modifications at positions 2, 4, and 7 of the quinazoline scaffold.[1] This optimization process led to the identification of 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, designated as compound 1.9 and now known as this compound. This compound showed significantly improved antiviral activity, with an EC50 of 1.7 ± 0.4 μM.[1]

Logical Flow of Discovery and Optimization

Caption: Discovery workflow from virtual screening to lead optimization of this compound.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the BVDV RNA-dependent RNA polymerase. Its mechanism of action is characterized by the following key features:

-

Allosteric Binding: this compound binds to a hydrophobic, allosteric pocket located in the fingers and thumb domains of the BVDV RdRp.[1] This binding is distinct from the active site where nucleotide incorporation occurs.

-

Inhibition of RNA Synthesis: By binding to this allosteric site, this compound is believed to induce a conformational change in the RdRp, thereby inhibiting its enzymatic activity and preventing the synthesis of viral RNA.

-

Activity Against Resistant Strains: A significant advantage of this compound is its efficacy against BVDV variants that are resistant to other classes of NNIs, such as thiosemicarbazones (TSC). Specifically, this compound inhibits the replication of BVDV variants carrying the N264D mutation in the RdRp, a mutation that confers resistance to TSC.[1]

BVDV Replication Cycle and this compound Inhibition

Caption: BVDV replication cycle and the inhibitory action of this compound on RNA replication.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its lead compound.

Table 1: Antiviral Activity and Cytotoxicity

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Lead Compound 1 | 9.7 ± 0.5 | >50 | >5.2 |

| This compound (1.9) | 1.7 ± 0.4 | >25 | >14.7 |

EC50: 50% effective concentration, the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of host cells by 50%. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | This compound (1.9) |

| Solubility | Adequate in various media |

| Plasma Stability | High stability in murine and bovine plasma |

Note: Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Synthesis of this compound (Compound 1.9)

The synthesis of this compound is achieved through a multi-step process starting from 2-aminobenzonitrile.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-step Protocol:

-

Synthesis of 2-Benzamidobenzonitrile (Intermediate 1): To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., pyridine or dichloromethane), benzoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.

-

Synthesis of 4-chloro-2-phenylquinazoline (Intermediate 2): Intermediate 1 is treated with a chlorinating agent, such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3), and heated under reflux. After completion of the reaction, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified.

-

Synthesis of this compound (Compound 1.9): Intermediate 2 is reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent, such as isopropanol or acetonitrile, in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction mixture is heated until the starting material is consumed. The final product, this compound, is then isolated and purified by column chromatography or recrystallization.

Antiviral Activity Assay (CPE Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the cytopathic effect (CPE) of BVDV in cell culture.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

BVDV (e.g., NADL strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

MTS/PMS solution for cell viability assessment

Protocol:

-

Cell Seeding: Seed MDBK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1.5 x 10^4 cells/well).

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

-

Infection and Treatment: After 24 hours, infect the MDBK cell monolayers with BVDV at a multiplicity of infection (MOI) of 0.01. Mock-infected cells and virus-infected, untreated cells should be included as controls. Immediately after infection, add the serially diluted compounds to the respective wells.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment of CPE and Cell Viability: After the incubation period, assess the viral CPE microscopically. Quantify cell viability using the MTS/PMS method according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control (0% inhibition) and mock-infected control (100% inhibition). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

-

MDBK cells

-

DMEM supplemented with FBS and antibiotics

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

MTS/PMS solution

Protocol:

-

Cell Seeding: Seed MDBK cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: Quantify cell viability using the MTS/PMS method.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells (100% viability). The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions

This compound represents a promising lead compound for the development of a novel antiviral agent against BVDV. Further research is warranted in the following areas:

-

In vivo Efficacy: Studies in animal models are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Broad-spectrum Activity: The activity of this compound against a wider range of BVDV genotypes and other pestiviruses should be investigated.

-

Resistance Profiling: Comprehensive resistance studies are required to identify potential resistance mutations and understand the long-term utility of this class of inhibitors.

-

Clinical Trials: As this compound is in the early stages of development, no clinical trials have been reported. Further preclinical development would be a prerequisite for any potential veterinary clinical studies.

This technical guide provides a comprehensive summary of the discovery and development of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development of this promising antiviral candidate.

References

Bvdv-IN-1: A Technical Overview of its Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral compound Bvdv-IN-1, focusing on its molecular target, mechanism of action, and the experimental framework used for its characterization. This compound has been identified as a potent non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus (BVDV), a significant pathogen in the livestock industry. Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[1][2] this compound, a quinazoline derivative, exerts its inhibitory effect by binding to an allosteric site on the RdRp, thereby disrupting its function and halting viral proliferation.[1][2]

Quantitative Analysis of Antiviral Activity

This compound, also designated as compound 1.9 in the primary literature, was developed through the optimization of a parent quinazoline compound (compound 1 ).[1][2][3][4] The antiviral efficacy and cytotoxicity of this compound were evaluated in cell-based assays, with the key quantitative metrics summarized below.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound (1.9) | 1.7 ± 0.4 [2][3][4] | > 25 | > 14.7 |

| Parent Compound (1) | 9.7 ± 0.5[1][3] | > 100 | > 10.3 |

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that results in a 50% reduction in the viral cytopathic effect.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that leads to a 50% reduction in the viability of host cells.

-

Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀, this value indicates the therapeutic window of the compound. A higher SI is desirable, signifying greater selectivity for viral targets over host cells.

Experimental Protocols

The characterization of this compound and the elucidation of its target involved a combination of in vitro antiviral assays and in silico molecular modeling techniques.

Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This assay quantifies the ability of a compound to protect host cells from virus-induced death.

-

Cell Culture Preparation: Madin-Darby Bovine Kidney (MDBK) cells are seeded in 96-well microtiter plates and cultured to form a confluent monolayer.

-

Infection and Treatment: The cell monolayer is infected with a cytopathic strain of BVDV at a low multiplicity of infection (e.g., 0.01). Concurrently, serial dilutions of this compound are added to the wells. Control wells include mock-infected cells and virus-infected cells without the inhibitor.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 72 hours to allow for viral replication and the manifestation of cytopathic effects in the untreated control wells.

-

Quantification of Cell Viability: Cell viability is determined using a colorimetric assay, such as the MTS/PMS method. This method measures the metabolic activity of living cells, which is proportional to the number of viable cells. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition of the cytopathic effect is calculated for each compound concentration relative to the controls. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Evaluation

This protocol assesses the toxicity of the compound to the host cells in the absence of viral infection.

-

Cell Preparation: MDBK cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Exposure: Serial dilutions of this compound are added to the cell monolayers.

-

Incubation: The plates are incubated under the same conditions as the antiviral assay (72 hours at 37°C, 5% CO₂).

-

Viability Measurement: Cell viability is quantified using the MTS/PMS assay.

-

Data Analysis: The CC₅₀ value is calculated from the dose-response curve, representing the compound concentration that causes a 50% reduction in cell viability compared to untreated cells.

In Silico Target Identification and Binding Site Analysis

Computational methods were instrumental in identifying the putative target and binding site of this compound.

-

Virtual Screening: A library of chemical compounds was computationally screened against the crystal structure of the BVDV RdRp to identify potential binders.[1][4]

-

Molecular Docking: The lead compounds, including the precursor to this compound, were then docked into the RdRp structure to predict their binding poses and interactions.

-

Binding Pocket Identification: This analysis revealed that this compound and its analogs likely bind to an allosteric pocket located within the "fingers" and "thumb" domains of the RdRp.[1][2][4] This site is distinct from the binding site of other known non-nucleoside inhibitors like thiosemicarbazone.[1][2][4]

-

Molecular Dynamics (MD) Simulations: MD simulations were performed to assess the stability of the predicted binding pose of this compound within the allosteric pocket of the RdRp over time.

Visualizations

The following diagrams illustrate the workflow for identifying this compound's target and its mechanism of action within the context of the viral replication cycle.

Caption: Experimental and computational workflow for identifying the target of this compound.

Caption: this compound inhibits the BVDV replication cycle by targeting the RdRp enzyme.

References

- 1. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus [frontiersin.org]

- 3. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Bvdv-IN-1: A Technical Overview of a Potent Bovine Viral Diarrhea Virus RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus within the Flaviviridae family, is a significant pathogen in cattle, causing substantial economic losses worldwide. The virus's RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of its RNA genome, represents a prime target for antiviral drug development. This document provides a detailed technical guide on Bvdv-IN-1, a representative non-nucleoside inhibitor that targets the BVDV RdRp. For the purpose of this guide, we will focus on the well-characterized compound, referred to in scientific literature as compound-1453 , as a surrogate for this compound to illustrate the properties and evaluation of this class of inhibitors. Compound-1453 is a cyclic urea derivative that has demonstrated selective inhibition of BVDV replication.

Mechanism of Action

This compound (represented by compound-1453) is a non-nucleoside inhibitor that allosterically targets the RNA-dependent RNA polymerase (RdRp) of BVDV. Unlike nucleoside inhibitors that compete with natural substrates, this compound binds to a distinct site on the enzyme, inducing a conformational change that impairs its function. This inhibition occurs after the virus has entered the host cell, specifically targeting the viral RNA replication stage. Evidence suggests that while it may not inhibit the purified recombinant RdRp enzyme in vitro, it is effective against the viral replication complex within the cellular environment, indicating that it may interfere with the assembly or function of the multiprotein replication machinery.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound (compound-1453) have been quantified in various assays. The following tables summarize the key quantitative metrics.

Table 1: Antiviral Activity and Cytotoxicity of this compound (compound-1453)

| Parameter | Value | Cell Line | Assay Type |

| EC50 (50% Effective Concentration) | 1.5 - 4.5 µM | MDBK | Multicycle Growth Assay (MTT)[1] |

| ~0.6 µM | MDBK | Plaque Reduction Assay[1] | |

| CC50 (50% Cytotoxic Concentration) | ~90 - 210 µM | MDBK | MTT Assay[1] |

| Therapeutic Index (TI = CC50/EC50) | ~60 | MDBK | Calculated from MTT data[1] |

MDBK: Madin-Darby Bovine Kidney cells

Table 2: this compound (compound-1453) Activity Against Viral Replicase

| Parameter | Value | Assay Type |

| IC50 (50% Inhibitory Concentration) | > 300 µM | In vitro enzyme assay (recombinant RdRp)[1] |

| Inhibition Observed | Yes (concentration-dependent) | Membrane-based replicase complex assay[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to characterize this compound (compound-1453).

Multicycle BVDV Growth Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE) over multiple rounds of viral replication.

-

Cell Seeding: Madin-Darby Bovine Kidney (MDBK) cells are seeded into 96-well plates at a density of 1 x 104 cells per well in MEM supplemented with 5% Fetal Calf Serum (FCS) and incubated for 24 hours.

-

Viral Infection: The cell culture medium is removed, and cells are infected with BVDV at a multiplicity of infection (MOI) that allows for multiple replication cycles (e.g., 500 PFU/well) for 1 hour.

-

Compound Addition: Following infection, the inoculum is removed, and 100 µL of MEM containing 2% FCS, 0.75% dimethyl sulfoxide (as a solvent control), and serial dilutions of the test compound are added to the wells. Each dilution is tested in triplicate. Control wells include uninfected cells and infected cells without any compound.

-

Incubation: The plates are incubated for 4 days at 37°C.

-

Cell Viability Measurement: After incubation, the viability of the cells is assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay. The optical density is read at 540 nm.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral CPE, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

-

Cell Seeding: MDBK cells are seeded in 24-well plates and grown to confluence.

-

Viral Infection: Cells are infected with a known number of plaque-forming units (PFU) of BVDV (e.g., 100 PFU) for 1 hour.

-

Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., containing 0.8% methylcellulose) with various concentrations of the test compound is added.

-

Incubation: Plates are incubated for a period that allows for plaque formation (typically 3-4 days).

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques at each compound concentration is counted and compared to the untreated control. The EC50 is the concentration that reduces the number of plaques by 50%.

Membrane-Based BVDV Replicase Assay

This assay measures the activity of the viral RNA replication complex in a more biologically relevant context than a purified enzyme assay.

-

Preparation of Membrane Fractions: MDBK cells are infected with BVDV. At the peak of viral RNA synthesis, the cells are harvested, lysed, and subjected to differential centrifugation to isolate the membrane fraction containing the viral replication complexes.

-

Replicase Reaction: The isolated membrane fraction is incubated in a reaction buffer containing ribonucleotides, including a radiolabeled nucleotide (e.g., [α-32P]GTP), and various concentrations of the inhibitor. The reaction is carried out in the presence of actinomycin D to inhibit host cell DNA-dependent RNA synthesis.

-

RNA Extraction and Analysis: The newly synthesized radiolabeled viral RNA is extracted and analyzed by gel electrophoresis and autoradiography.

-

Data Analysis: The intensity of the RNA band corresponding to the full-length BVDV genome is quantified. The inhibitory effect of the compound is determined by comparing the amount of synthesized RNA in the presence of the inhibitor to the amount in the untreated control.

Visualizations

BVDV Replication Cycle and Inhibition by this compound

Caption: BVDV replication cycle and the inhibitory action of this compound on RNA replication.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the in vitro evaluation of this compound antiviral activity.

Logical Relationship of this compound Target and Resistance

Caption: Relationship between this compound, its target, and the mechanism of resistance.

References

Bvdv-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Bvdv-IN-1, a non-nucleoside inhibitor of the Bovine Viral Diarrhea Virus (BVDV). This document consolidates available data on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, is a potent inhibitor of BVDV replication. Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol | |

| CAS Number | 345651-04-9 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₄O | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| SMILES | OCCN1CCN(C2=C3C=CC=CC3=NC(C4=CC=CC=C4)=N2)CC1 | [1] |

| Appearance | White to off-white solid | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | ≥ 250 mg/mL (≥ 747.59 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility. | [1][3] |

| Ethanol | 34 mg/mL | [2] | |

| Water | Insoluble | [2] |

Table 3: Storage and Stability of this compound

| Condition | Stability | Notes | Reference(s) |

| Solid | 4°C | Protect from light. | [1][3] |

| In Solvent (-20°C) | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| In Solvent (-80°C) | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1] |

Biological Activity and Mechanism of Action

This compound is a non-nucleoside inhibitor (NNI) that specifically targets the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus, a member of the Pestivirus genus in the Flaviviridae family.[1] Its primary mechanism of action involves binding to a hydrophobic pocket on the viral RdRp, thereby inhibiting its enzymatic activity and preventing the replication of the viral RNA genome.[1][3]

Table 4: Biological Activity of this compound

| Parameter | Value | Cell Line | Virus Strain | Reference(s) |

| EC₅₀ | 1.8 µM | MDBK | Not Specified | [2] |

An important characteristic of this compound is its activity against BVDV strains that have developed resistance to other classes of non-nucleoside inhibitors, such as thiosemicarbazone (TSC).[1][3] While the specific binding site of this compound on the BVDV RdRp has been described as a hydrophobic pocket, the precise amino acid residues involved in this interaction are not yet fully elucidated.[1][3] Resistance to other non-nucleoside inhibitors targeting the BVDV RdRp has been associated with mutations such as I261M and F224S.

BVDV Replication Cycle and Inhibition by this compound

The replication of BVDV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm of the host cell. The following diagram illustrates the key steps in the viral replication cycle and highlights the inhibitory action of this compound.

Experimental Protocols

This section provides representative methodologies for key in vitro assays used to characterize the antiviral activity and cytotoxicity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of a compound on a cell line.

Objective: To determine the concentration of this compound that reduces the viability of Madin-Darby Bovine Kidney (MDBK) cells by 50% (CC₅₀).

Materials:

-

MDBK cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MDBK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value by non-linear regression analysis.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This protocol measures the ability of a compound to inhibit the production of infectious virus particles.

Objective: To determine the effective concentration of this compound that reduces the yield of BVDV by 50% (EC₅₀).

Materials:

-

MDBK cells

-

BVDV stock (e.g., NADL strain)

-

DMEM with 2% FBS

-

This compound stock solution (in DMSO)

-

24-well cell culture plates

-

Reagents for virus titration (e.g., TCID₅₀ assay)

Procedure:

-

Seed MDBK cells in a 24-well plate and grow to confluence.

-

Infect the cell monolayers with BVDV at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add 1 mL of DMEM with 2% FBS containing serial dilutions of this compound to the infected cells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Harvest the supernatant from each well.

-

Determine the viral titer in each supernatant using a TCID₅₀ assay on fresh MDBK cells.

-

Calculate the percentage of virus yield reduction for each concentration compared to the vehicle control and determine the EC₅₀ value.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of an antiviral compound like this compound.

In Vivo Data

Currently, there is no publicly available information regarding the in vivo efficacy, pharmacokinetics, or toxicology of this compound in animal models. Such studies would be crucial for the further development of this compound as a potential therapeutic agent.

Logical Relationships in this compound Research

The following diagram illustrates the logical connections between the different areas of research for a compound like this compound.

Conclusion

This compound is a promising non-nucleoside inhibitor of BVDV with a well-defined in vitro potency and a clear mechanism of action targeting the viral RdRp. Its activity against certain drug-resistant viral strains makes it a valuable tool for research and a potential lead compound for the development of novel antiviral therapies against pestiviruses. Further studies are warranted to fully characterize its antiviral spectrum, resistance profile, and in vivo properties.

References

Bvdv-IN-1: A Potent Inhibitor of Bovine Viral Diarrhea Virus Genotype 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bvdv-IN-1, a novel and highly selective non-nucleoside inhibitor of the Bovine Viral Diarrhea Virus (BVDV) genotype 1. BVDV, a member of the Pestivirus genus within the Flaviviridae family, is a major cause of economic losses in the cattle industry worldwide, leading to a range of clinical manifestations from subclinical infections to severe acute disease, reproductive failure, and the birth of persistently infected (PI) animals that serve as a constant reservoir for the virus.[1][2][3][4] The development of effective antiviral therapeutics is crucial for the control and eradication of BVDV.

This compound targets the viral RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B), a key enzyme in the viral replication complex.[1] By specifically binding to a "hot spot" for inhibition within the fingertip domain of the RdRp, this compound effectively blocks viral RNA synthesis and subsequent virus production.[1][5] This guide details the antiviral activity, mechanism of action, and experimental evaluation of this compound, providing researchers with the necessary information for its application in BVDV research and antiviral drug development.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound against the BVDV-1 NADL strain was determined in Madin-Darby Bovine Kidney (MDBK) cells. The compound exhibits potent and selective inhibition of BVDV-1 replication with a favorable safety profile.

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | BVDV-1 (NADL Strain) | 0.07 | >100 | >1428 |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits the cytopathic effect (CPE) or viral RNA synthesis of BVDV-1 by 50%.[1] CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of MDBK cells by 50%.[1] Selectivity Index (SI): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value signifies greater selectivity for antiviral activity over cellular toxicity.

Mechanism of Action: Targeting the BVDV Replication Complex

This compound acts as a non-nucleoside inhibitor of the BVDV NS5B polymerase. Unlike nucleoside analogs, which compete with natural nucleotides for incorporation into the growing RNA chain, this compound binds to an allosteric site on the RdRp enzyme. This binding event induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication.[1] The proposed mechanism involves the inhibition of the replication complex (RC) activity, rather than direct inhibition of the recombinant BVDV RdRp in vitro, suggesting that the inhibitor may interfere with the proper assembly or function of the multiprotein replication complex on intracellular membranes.[1][5]

Caption: BVDV replication cycle and the inhibitory action of this compound on the NS5B RdRp.

Experimental Protocols

Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) in MDBK cells.[1]

Methodology:

-

Cell Seeding: Seed MDBK cells (3 x 104 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect them with BVDV-1 (NADL strain) at a multiplicity of infection (MOI) of 0.01. Immediately add the diluted this compound to the respective wells. Include virus-infected/untreated controls and mock-infected/untreated controls.

-

Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2, or until CPE is observed in approximately 90% of the virus control wells.

-

CPE Evaluation: Assess cell viability using a colorimetric method, such as the MTT or MTS assay.[6][7] The optical density is read using a microplate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay

This assay evaluates the effect of this compound on the viability of uninfected MDBK cells.[1]

Methodology:

-

Cell Seeding: Seed MDBK cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the wells containing uninfected cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (3-4 days) at 37°C with 5% CO2.

-

Viability Assessment: Determine cell viability using the MTT or MTS method.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Methodology:

-

Infection and Treatment: Infect MDBK cell monolayers in 24-well plates with BVDV-1 at a low MOI (e.g., 0.01) for 1 hour.

-

Compound Addition: After the adsorption period, wash the cells to remove unattached virus and add fresh medium containing different concentrations of this compound.

-

Incubation and Harvesting: Incubate the plates for 48-72 hours. Harvest the cell culture supernatant at the end of the incubation period.

-

Virus Titration: Determine the virus titer in the harvested supernatants using a standard plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay on fresh MDBK cell monolayers.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control.

Experimental Workflow for Antiviral Compound Evaluation

The following diagram illustrates a typical workflow for the screening and characterization of a novel anti-BVDV compound like this compound.

Caption: A logical workflow for the discovery and characterization of novel BVDV inhibitors.

Conclusion

This compound represents a promising lead compound for the development of a novel therapeutic against BVDV genotype 1. Its high potency, selectivity, and well-defined mechanism of action make it an excellent tool for studying the BVDV replication process and a strong candidate for further preclinical development. The detailed protocols and workflows provided in this guide are intended to facilitate the evaluation of this compound and other potential BVDV inhibitors in a research setting. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bovine Viral Diarrhea Virus (BVDV): A Preliminary Study on Antiviral Properties of Some Aromatic and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bovine viral diarrhea - Wikipedia [en.wikipedia.org]

- 4. Bovine Viral Diarrhea: Background, Management and Control | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Specific Inhibition of Bovine Viral Diarrhea Virus Replicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bvdv-IN-1: A Technical Guide to the Inhibition of Bovine Viral Diarrhea Virus Genotype 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine Viral Diarrhea Virus (BVDV) continues to pose a significant threat to the global cattle industry, with BVDV genotype 2 (BVDV-2) strains often associated with more severe clinical outcomes. The development of potent and specific antiviral agents is a critical component of a multi-faceted approach to control BVDV. This technical guide provides an in-depth overview of Bvdv-IN-1, a non-nucleoside inhibitor targeting the BVDV RNA-dependent RNA polymerase (RdRp). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area. While specific inhibitory data for this compound against BVDV genotype 2 is not extensively detailed in publicly available literature, this guide consolidates the current knowledge on its mechanism of action and provides the necessary framework for its evaluation against this important viral pathogen.

Introduction to this compound and its Target

This compound is a non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus.[1] Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome.[2][3][4][5] The BVDV RdRp, also known as non-structural protein 5B (NS5B), is responsible for synthesizing both negative-strand and positive-strand viral RNA, making it an attractive target for antiviral drug development.[6] this compound is reported to bind to a hydrophobic pocket within the RdRp, thereby allosterically inhibiting its enzymatic activity.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂N₄O |

| Molecular Weight | 334.41 g/mol |

| CAS Number | 345651-04-9 |

| Chemical Structure |

|

(Data sourced from PubChem and other chemical suppliers)

Quantitative Data on this compound Activity

The antiviral activity of this compound has been quantified, although specific data against BVDV genotype 2 is limited in the available literature. The following table summarizes the known efficacy and cytotoxicity parameters.

| Parameter | Value | Cell Line | Virus Strain | Citation |

| EC₅₀ (50% Effective Concentration) | 1.8 µM | Not Specified | BVDV (genotype not specified) | [1] |

| CC₅₀ (50% Cytotoxic Concentration) | Not available | MDBK | N/A | N/A |

| Selectivity Index (SI = CC₅₀/EC₅₀) | Not available | MDBK | N/A | N/A |

Note: The lack of a specific CC₅₀ value for this compound in Madin-Darby Bovine Kidney (MDBK) cells, a common cell line for BVDV research, prevents the calculation of the Selectivity Index. A higher SI value indicates a more favorable safety profile for an antiviral compound. Further studies are required to determine the CC₅₀ of this compound in MDBK cells and its specific EC₅₀ against various BVDV-2 strains.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on BVDV genotype 2. These protocols are based on standard virological assays.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are a suitable host for BVDV replication.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strain: A well-characterized BVDV genotype 2 strain (e.g., BVDV-2 890) should be used.

-

Virus Titration: The 50% Tissue Culture Infectious Dose (TCID₅₀) of the virus stock should be determined by endpoint dilution assay on MDBK cells.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Cell Seeding: Seed MDBK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Remove the old medium from the cells and add the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Cell Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS/PMS to measure cell viability.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (EC₅₀ Determination)

This assay determines the concentration of this compound that inhibits viral replication by 50%. A plaque reduction assay or a virus yield reduction assay can be used.

Plaque Reduction Assay:

-

Cell Seeding: Seed MDBK cells in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with BVDV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% methylcellulose.

-

Incubation: Incubate the plates for 3-5 days until plaques are visible.

-

Plaque Visualization: Fix and stain the cells with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay:

-

Cell Seeding and Infection: Seed MDBK cells in 24-well plates and infect with BVDV-2 at a low MOI (e.g., 0.01).

-

Compound Treatment: After virus adsorption, add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

Virus Harvest: Collect the cell culture supernatant.

-

Virus Titration: Determine the viral titer in the supernatant of each well using a TCID₅₀ assay.

-

Data Analysis: The EC₅₀ is the concentration of the compound that reduces the viral yield by 50% (or 1 log₁₀) compared to the untreated virus control.

Visualization of Pathways and Workflows

BVDV-2 Replication Cycle and the Role of RdRp

The following diagram illustrates the key steps in the BVDV-2 replication cycle, highlighting the central role of the RNA-dependent RNA polymerase (RdRp), the target of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The structure of the RNA-dependent RNA polymerase from bovine viral diarrhea virus establishes the role of GTP in de novo initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of the RNA-dependent RNA polymerase from bovine viral diarrhea virus establishes the role of GTP in de novo initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. pnas.org [pnas.org]

- 6. Bovine viral diarrhea - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Bvdv-IN-1: A Technical Guide to its Application in Flavivirus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bvdv-IN-1, a non-nucleoside inhibitor (NNI), and its pivotal role in advancing flavivirus research. By targeting the viral polymerase, this small molecule serves as a critical tool for studying viral replication, validating drug targets, and screening for novel antiviral compounds. The focus of this document is on its application using the Bovine Viral Diarrhea Virus (BVDV) as a surrogate model for other pathogenic members of the Flaviviridae family, such as Hepatitis C Virus (HCV).

Introduction: BVDV as a Surrogate in Flavivirus Research

The Flaviviridae family encompasses several major human and animal pathogens, including those in the Pestivirus genus (e.g., BVDV), the Hepacivirus genus (e.g., HCV), and the Flavivirus genus (e.g., Dengue virus, West Nile virus).[1][2][3] Due to the significant challenges in culturing certain viruses like HCV, BVDV has been widely adopted as a valuable surrogate model.[1][4] This is due to the high degree of homology in genome organization, replication strategies, and polyprotein processing, particularly the function of the NS5B RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[4][5][6]

This compound is a specific, non-nucleoside inhibitor of BVDV replication.[7][8] Its primary role in research is to probe the function and inhibition of the BVDV NS5B polymerase, providing insights that are often translatable to other viruses within the Flaviviridae family.

Mechanism of Action: Targeting the NS5B Polymerase

This compound functions by directly targeting the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral RNA genome.[7] As a non-nucleoside inhibitor, it does not compete with nucleotide triphosphates at the catalytic active site. Instead, it binds to a distinct, hydrophobic pocket on the polymerase.[7] This binding event induces a conformational change in the enzyme, ultimately hindering its function and blocking viral RNA synthesis.

The replication cycle of BVDV, representative of many flaviviruses, involves the translation of genomic RNA into a large polyprotein, which is subsequently cleaved into structural and non-structural (NS) proteins.[5][9][10] The NS proteins assemble into a replication complex, where the NS5B polymerase synthesizes new viral RNA. This compound's inhibition of NS5B halts this essential step.

Quantitative Antiviral Data

The efficacy of this compound and related compounds is quantified by their 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%, and their 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (CC₅₀/EC₅₀) indicates a more favorable safety profile.

| Compound | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| This compound | BVDV | 1.8 | Not Reported | Not Reported | [7][8] |

| Compound-1453 | BVDV | ~0.6 - 4.5 | ~90 - 210 | ~60 | [5] |

| A related cyclic urea derivative that also targets BVDV NS5B. |

Experimental Protocols

Characterizing antiviral agents like this compound involves a series of standardized virological and biochemical assays.

This assay determines the EC₅₀ and CC₅₀ values of the compound.

-

Cell Seeding: Seed Madin-Darby Bovine Kidney (MDBK) cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment and Infection:

-

For EC₅₀ determination , remove the old medium from cells and add the diluted compound. Subsequently, infect the cells with a cytopathic strain of BVDV at a specific multiplicity of infection (MOI).

-

For CC₅₀ determination , add the diluted compound to uninfected cells.

-

Include appropriate controls: virus-only (no compound) and cells-only (no virus, no compound).

-

-

Incubation: Incubate the plates for 3-5 days, until significant cytopathic effect (CPE) is observed in the virus-only control wells.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Calculation: Calculate the percentage of cell viability relative to the cells-only control. Plot the data using non-linear regression to determine the EC₅₀ and CC₅₀ values.[11]

This protocol identifies the specific viral protein targeted by the inhibitor.

-

Virus Propagation: Infect MDBK cells with BVDV in the presence of a sub-optimal concentration of this compound.

-

Serial Passage: Culture the virus for multiple passages. At each passage, harvest the supernatant and use it to infect fresh cells, gradually increasing the concentration of this compound. This process selects for viral variants that can replicate in the presence of the inhibitor.

-

Plaque Purification: Isolate individual resistant virus clones using a plaque assay under the pressure of the inhibitor.

-

RNA Extraction and Sequencing: Extract viral RNA from the resistant clones. Use RT-PCR to amplify the gene encoding the putative target (e.g., NS5B).

-

Sequence Analysis: Sequence the amplified DNA and compare it to the wild-type virus sequence to identify mutations responsible for the resistance phenotype.[5]

This compound as a Foundational Research Tool

The study of this compound and similar compounds provides a powerful framework for antiviral drug development against Flaviviridae pathogens.

-

Target Validation: The successful inhibition of BVDV by targeting a specific pocket in NS5B validates this site as a druggable target. This encourages the screening and design of new molecules that bind to the analogous region in other viral polymerases, such as that of HCV.

-

Structure-Activity Relationship (SAR) Studies: this compound serves as a scaffold for medicinal chemists to synthesize derivatives. By testing these new compounds, researchers can build SAR models that define the chemical features required for potent inhibition of the NS5B polymerase.

-

Understanding Polymerase Function: The mutations that confer resistance to this compound provide critical information about the structure and function of the NS5B polymerase.[5] These resistance sites often highlight allosteric regions that are crucial for the enzyme's conformational flexibility and catalytic activity.

Conclusion

This compound is more than just an inhibitor of a bovine virus; it is a key research tool that has significantly contributed to our understanding of flavivirus replication. By providing a specific means to inhibit the BVDV NS5B polymerase, it has helped validate this enzyme as a prime target for antiviral therapy and has paved the way for structure-based drug design efforts. The protocols and quantitative data associated with its use form a foundational part of the screening cascade for new drugs targeting HCV and other significant pathogens within the Flaviviridae family.

References

- 1. What is known about the antiviral agents active against bovine viral diarrhea virus (BVDV)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-to-Cell Transmission Is the Main Mechanism Supporting Bovine Viral Diarrhea Virus Spread in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bovine Viral Diarrhea Virus in Mixed Infection - Polymicrobial Diseases - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prospective approaches to target bovine viral diarrhea virus and hepatitis C virus using miRNA-based inhibitors - MedCrave online [medcraveonline.com]

- 5. Specific Inhibition of Bovine Viral Diarrhea Virus Replicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutational Analysis of Bovine Viral Diarrhea Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of Novel Bovine Viral Diarrhea Inhibitors Using Structure-Based Virtual Screening on the Envelope Protein E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Synthetic Modified Live Chimeric Marker Vaccine against BVDV-1 and BVDV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bvdv-IN-1: A Technical Guide to its Potential as a Hepatitis C Virus Surrogate Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective antiviral therapies against the Hepatitis C Virus (HCV) has been historically challenged by the difficulty of cultivating the virus in vitro. This has led to the use of surrogate viruses, such as the Bovine Viral Diarrhea Virus (BVDV), a fellow member of the Flaviviridae family, to screen and characterize potential antiviral compounds. Bvdv-IN-1, a non-nucleoside inhibitor of BVDV, has emerged as a compound of interest in this context. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols relevant to its study as a potential inhibitor of HCV replication.

Introduction: The Rationale for a BVDV Surrogate Model for HCV

HCV and BVDV, though belonging to different genera (Hepacivirus and Pestivirus, respectively), share significant structural and functional similarities in their replication machinery.[1][2][3][4] Both are enveloped, positive-sense single-stranded RNA viruses that replicate in the cytoplasm of host cells.[2][3] Key parallels include:

-

Genomic Organization: A single open reading frame translated into a large polyprotein, which is subsequently cleaved by viral and host proteases into structural and non-structural (NS) proteins.[2][3]

-

Replication Enzymes: Both viruses rely on an RNA-dependent RNA polymerase (RdRp), termed NS5B in both BVDV and HCV, for the replication of their RNA genomes. These polymerases share a high degree of structural similarity.[2]

-

IRES-mediated Translation: Both viruses initiate translation of their polyprotein via an internal ribosome entry site (IRES) in the 5' untranslated region.[2]

These shared characteristics make BVDV a valuable and experimentally tractable surrogate for studying the fundamental aspects of HCV replication and for the initial screening of antiviral compounds targeting conserved viral functions, particularly the RdRp.[2][3][4]

This compound: A Non-Nucleoside Inhibitor of BVDV RdRp

This compound (also referred to as compound 1.9 in some literature) is a quinazoline derivative identified as a non-nucleoside inhibitor (NNI) of the BVDV RNA-dependent RNA polymerase.[1][5][6][7] Unlike nucleoside inhibitors that act as chain terminators at the active site, NNIs bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.[5]

Mechanism of Action

This compound directly targets the BVDV RdRp, binding to a hydrophobic, allosteric pocket located in the fingers and thumb domains of the enzyme.[1][5][6][7] This binding is distinct from the binding site of other NNIs like thiosemicarbazone (TSC). The binding of this compound to this allosteric site is believed to induce conformational changes that disrupt the polymerase's ability to synthesize viral RNA.

The following diagram illustrates the proposed mechanism of action of this compound on the BVDV RdRp.

Mechanism of this compound Action

Quantitative Data

The primary quantitative measure of an antiviral compound's potency is its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication. For this compound, the following has been reported:

| Compound | Virus | Assay | Cell Line | EC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| This compound (Compound 1.9) | BVDV | CPE Reduction | MDBK | 1.7 ± 0.4 | Not Reported | Not Reported | [1][5][6] |

Note: Data on the cytotoxicity (CC50) and, consequently, the selectivity index (SI = CC50/EC50) of this compound are not publicly available. Similarly, specific quantitative data on the efficacy of this compound against HCV replicons have not been reported in the reviewed literature.

Resistance Profile

This compound has demonstrated activity against BVDV variants that are resistant to the thiosemicarbazone (TSC) class of NNIs.[1][5][6][7] TSC-resistant BVDV strains often harbor a mutation at residue N264 (N264D) in the RdRp.[1][5][6] The efficacy of this compound against these mutants suggests that it binds to a different allosteric site than TSC.[1][5][6] Specific mutations in the BVDV RdRp that confer resistance to this compound have not been reported in the available literature.

Experimental Protocols

This section details the general methodologies for key experiments used to characterize compounds like this compound.

BVDV Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral activity of a compound against a cytopathic strain of BVDV.

Objective: To determine the EC50 of a test compound against BVDV.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Cytopathic strain of BVDV (e.g., NADL)

-

Cell culture medium (e.g., MEM with 5% horse serum)

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

Protocol:

-

Seed MDBK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound.

-

Infect the MDBK cell monolayers with BVDV at a low multiplicity of infection (MOI), for example, 0.01.[6]

-

Immediately after infection, add the different concentrations of the test compound to the wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubate the plates for 3-4 days at 37°C in a CO2 incubator.

-

Assess cell viability using a reagent like MTT, which is converted to a colored formazan product by viable cells.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for a CPE reduction assay.

CPE Reduction Assay Workflow

HCV Replicon Assay (Luciferase-based)

This assay is used to assess the inhibitory activity of a compound on HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon.

Objective: To determine the EC50 of a test compound against an HCV replicon.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

96-well or 384-well plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the HCV replicon cells in multi-well plates.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of replicon RNA replication.

-

Calculate the percentage of inhibition of replication for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.

Protocol:

-

Seed the same cell line used in the antiviral assay (e.g., MDBK or Huh-7) in multi-well plates.

-

Add serial dilutions of the test compound to the wells (without virus).

-

Incubate the plates for the same duration as the antiviral assay.

-

Assess cell viability using a suitable method (e.g., MTT assay).

-

Calculate the percentage of cytotoxicity for each concentration.

-

Determine the CC50 value from the dose-response curve.

Viral Replication Cycles and Inhibition

Understanding the replication cycles of both BVDV and HCV is crucial for contextualizing the mechanism of action of inhibitors like this compound.

BVDV Replication Cycle

The replication of BVDV involves attachment to the host cell, entry via endocytosis, uncoating of the viral RNA, translation of the polyprotein, RNA replication via the RdRp, assembly of new virions, and release from the cell.

BVDV Replication Cycle

This compound acts at the "RNA Replication" step by inhibiting the RdRp enzyme.

HCV Replication Cycle

The HCV replication cycle is very similar to that of BVDV, occurring within hepatocytes.

HCV Replication Cycle

The analogous target for a BVDV RdRp inhibitor in the HCV replication cycle is the HCV NS5B polymerase.

Conclusion and Future Directions

This compound is a confirmed non-nucleoside inhibitor of the BVDV RNA-dependent RNA polymerase with a reported EC50 of 1.7 ± 0.4 µM.[1][5][6] Its activity against TSC-resistant BVDV variants suggests a distinct binding site and mechanism of action.[1][5][6] While BVDV serves as a valuable surrogate for initial antiviral screening against HCV, the direct translation of this compound's activity to HCV remains to be experimentally validated.

Future research should focus on:

-

Determining the EC50 of this compound against various HCV genotypes using replicon assays.

-

Establishing the CC50 of this compound in relevant cell lines to calculate its selectivity index.

-

Identifying the specific amino acid residues in the BVDV RdRp that constitute the binding pocket for this compound through co-crystallography or detailed mutational analysis.

-

Selecting and characterizing this compound-resistant BVDV mutants to further elucidate its mechanism of action and potential for resistance development.

-

Conducting in vivo studies in suitable animal models to evaluate the pharmacokinetics and efficacy of this compound.

The comprehensive characterization of this compound will be instrumental in validating its potential, not only as a tool for studying pestivirus replication but also as a lead compound in the development of novel anti-HCV therapeutics.

References

- 1. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus [ri.conicet.gov.ar]

- 2. Establishment of a Subgenomic Replicon for Bovine Viral Diarrhea Virus in Huh-7 Cells and Modulation of Interferon-Regulated Factor 3-Mediated Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bovine viral diarrhea virus as a surrogate model of hepatitis C virus for the evaluation of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Bovine Viral Diarrhea Virus (BVDV) As Surrogate for Human Hepatitis C Virus | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]

- 5. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Inhibition of Pestivirus Replication: A Technical Guide on a Putative NS5B Inhibitor, Bvdv-IN-1

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bvdv-IN-1" is not a publicly recognized name for a specific pestivirus inhibitor. This technical guide utilizes a composite of published data from well-characterized Bovine Viral Diarrhea Virus (BVDV) non-structural protein 5B (NS5B) inhibitors to serve as a representative model for the requested information. The data and methodologies presented herein are based on existing research on compounds such as VP32947 and BPIP, which target the viral RNA-dependent RNA polymerase.

Executive Summary

Pestiviruses, including Bovine Viral Diarrhea Virus (BVDV), Classical Swine Fever Virus (CSFV), and Border Disease Virus (BDV), are significant pathogens affecting livestock worldwide, leading to substantial economic losses. The development of effective antiviral therapies is a critical goal for veterinary medicine and provides a valuable surrogate model for studying related human pathogens like Hepatitis C Virus (HCV). This guide provides an in-depth technical overview of the mechanism of action of a putative pestivirus replication inhibitor, herein referred to as this compound, which is modeled after known inhibitors of the viral RNA-dependent RNA polymerase (RdRp), NS5B. We will explore its impact on the viral replication cycle, delve into the host signaling pathways implicated in pestivirus infection, present quantitative data on its antiviral activity, and provide detailed experimental protocols for its study.

The Pestivirus Replication Cycle: A Target for Inhibition

Pestiviruses are enveloped, single-stranded positive-sense RNA viruses belonging to the Flaviviridae family. Their replication cycle occurs entirely in the cytoplasm of the host cell and can be broadly divided into the following stages:

-

Attachment and Entry: The virus attaches to host cell surface receptors, such as CD46, and enters via clathrin-mediated endocytosis.[1][2]

-

Uncoating: Following acidification of the endosome, the viral envelope fuses with the endosomal membrane, releasing the genomic RNA into the cytoplasm.

-

Translation and Polyprotein Processing: The viral RNA serves as a messenger RNA (mRNA) and is translated into a single large polyprotein. This polyprotein is co- and post-translationally cleaved by both viral and host proteases into structural (C, Erns, E1, E2) and non-structural (Npro, p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) proteins.[2]

-

RNA Replication: The non-structural proteins assemble into a replication complex on the surface of the endoplasmic reticulum. The key enzyme in this complex is the RNA-dependent RNA polymerase (RdRp), NS5B, which synthesizes a negative-sense RNA intermediate. This intermediate then serves as a template for the synthesis of new positive-sense genomic RNAs.

-

Assembly and Release: The newly synthesized genomic RNA is encapsidated by the core protein (C). The resulting nucleocapsid buds into the lumen of the endoplasmic reticulum, acquiring its lipid envelope and envelope glycoproteins (Erns, E1, E2). Progeny virions are then released from the cell via the secretory pathway.

This compound, as a model NS5B inhibitor, directly targets the RNA replication stage, preventing the synthesis of new viral genomes and thereby halting the propagation of the infection.